molecular formula C7H6ClFO2S B8405349 4-Chlorophenyl fluoromethyl sulfone

4-Chlorophenyl fluoromethyl sulfone

Cat. No.: B8405349
M. Wt: 208.64 g/mol
InChI Key: LWYHJLWDALAQKR-UHFFFAOYSA-N
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Description

4-Chlorophenyl fluoromethyl sulfone (C₇H₅ClFO₂S) is a sulfone derivative characterized by a fluoromethyl (-CH₂F) group and a 4-chlorophenyl substituent attached to a sulfonyl (-SO₂-) core. Its molecular structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry, polymer science, and pharmaceutical applications. The fluoromethyl group enhances electrophilicity and stability, while the 4-chlorophenyl moiety contributes to aromatic interactions and steric hindrance .

Properties

Molecular Formula

C7H6ClFO2S

Molecular Weight

208.64 g/mol

IUPAC Name

1-chloro-4-(fluoromethylsulfonyl)benzene

InChI

InChI=1S/C7H6ClFO2S/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4H,5H2

InChI Key

LWYHJLWDALAQKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CF)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences

The table below compares 4-chlorophenyl fluoromethyl sulfone with structurally related sulfones:

Compound Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features
This compound C₇H₅ClFO₂S R₁ = 4-ClC₆H₄; R₂ = CH₂F 208.63 High electrophilicity due to -CH₂F; moderate steric bulk .
Fluoromethyl phenyl sulfone C₇H₇FO₂S R₁ = C₆H₅; R₂ = CH₂F 174.19 Lacks chlorine, reducing steric hindrance; lower thermal stability .
Bis(4-chlorophenyl) sulfone (BCPS) C₁₂H₈Cl₂O₂S R₁ = R₂ = 4-ClC₆H₄ 287.16 Symmetric structure; high thermal stability; persistent environmental pollutant .
Allyl 4-chlorophenyl sulfone C₉H₉ClO₂S R₁ = 4-ClC₆H₄; R₂ = CH₂CHCH₂ 216.68 Allyl group enables regioselective catalysis; used as 1,1-synthon .
4-Chlorophenyl phenyl sulfone C₁₂H₉ClO₂S R₁ = 4-ClC₆H₄; R₂ = C₆H₅ 252.72 Dual aromatic rings; moderate reactivity in hydrolysis .

Reactivity and Stability

  • Electrophilicity: The fluoromethyl group in this compound enhances electrophilic character compared to non-fluorinated analogs (e.g., 4-chlorophenyl methyl sulfone), facilitating nucleophilic substitutions .
  • Hydrolytic Stability : 4-Chlorophenyl sulfones with electron-withdrawing groups (e.g., -CH₂F, -Cl) exhibit slower hydrolysis rates than alkyl sulfones. For example, 4-chlorophenyl phenyl sulfone degrades in basic buffers (pH 9.3) via cleavage of the sulfone group .
  • Thermal Stability : BCPS demonstrates exceptional thermal resistance (decomposition >300°C), making it suitable for high-temperature polymers, whereas fluoromethyl derivatives decompose at ~200°C due to C-F bond instability .

Polymer Science

  • BCPS is incorporated into sulfonated poly(arylene ether sulfone) membranes for fuel cells, offering proton conductivity (0.1 S/cm) and oxidative stability .
  • 4-Chlorophenyl sulfone derivatives are used in degradable polymers. For example, 4-chlorophenyl sulfone-modified poly(EG)methacrylate hydrogels degrade predictably under basic conditions, monitored via NMR .

Research Findings and Trends

  • Catalytic Advancements : Photoredox cobalt catalysis (e.g., for allyl 4-chlorophenyl sulfone) has revolutionized regioselective synthesis, achieving yields >90% .
  • Environmental Monitoring : BCPS levels in Baltic guillemot eggs decreased by 60% from 1971–2001, reflecting regulatory success, while methylsulfonyl-PCBs remain problematic .
  • Material Innovations: Sulfonated BCPS-based polymers are being optimized for high-temperature PEM fuel cells, targeting 120°C operation .

Preparation Methods

Step 1: Sulfide Synthesis

  • Reagents : 4-Chlorobenzenethiol, fluoromethyl bromide (CH₂FBr), sodium hydroxide.

  • Conditions : Dimethylformamide (DMF), 25°C for 12 hours.

  • Reaction :

ClC6H4SH+CH2FBrNaOHClC6H4SCH2F+NaBr\text{ClC}6\text{H}4\text{SH} + \text{CH}2\text{FBr} \xrightarrow{\text{NaOH}} \text{ClC}6\text{H}4\text{SCH}2\text{F} + \text{NaBr}

  • Yield : 75–85%.

Step 2: Sulfide Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature.

  • Reaction :

ClC6H4SCH2FH2O2ClC6H4SO2CH2F\text{ClC}6\text{H}4\text{SCH}2\text{F} \xrightarrow{\text{H}2\text{O}2} \text{ClC}6\text{H}4\text{SO}2\text{CH}_2\text{F}

  • Yield : 90–95%.

Halogen Exchange of Chloromethyl Sulfone Precursor

A halogen-exchange reaction replaces chlorine with fluorine in a chloromethyl sulfone precursor.

Procedure :

  • Reagents : 4-Chlorophenyl chloromethyl sulfone (ClC₆H₄SO₂CH₂Cl), potassium fluoride (KF).

  • Conditions : Dimethyl sulfoxide (DMSO), 120°C for 24 hours.

  • Mechanism : SN2 displacement of chloride by fluoride.

  • Reaction :

ClC6H4SO2CH2Cl+KFClC6H4SO2CH2F+KCl\text{ClC}6\text{H}4\text{SO}2\text{CH}2\text{Cl} + \text{KF} \rightarrow \text{ClC}6\text{H}4\text{SO}2\text{CH}2\text{F} + \text{KCl}

  • Yield : 50–65%.

Coupling Using Fluoromethyl Sulfone Reagents

Fluoromethyl sulfone reagents like TBTSO₂CH₂F enable direct coupling with aryl halides.

Procedure :

  • Reagents : 4-Chlorophenyl iodide, TBTSO₂CH₂F, copper catalyst.

  • Conditions : Tetrahydrofuran (THF), 80°C, 12 hours.

  • Mechanism : Transition metal-mediated cross-coupling.

  • Reaction :

ClC6H4I+TBTSO2CH2FCuClC6H4SO2CH2F+Byproducts\text{ClC}6\text{H}4\text{I} + \text{TBTSO}2\text{CH}2\text{F} \xrightarrow{\text{Cu}} \text{ClC}6\text{H}4\text{SO}2\text{CH}2\text{F} + \text{Byproducts}

  • Yield : 70–85%.

Multicomponent Coupling with Thiourea Dioxide

A one-pot synthesis using a sulfur dioxide surrogate and halofluorocarbon.

Procedure :

  • Reagents : 4-Chlorophenyl bromide, bromofluoromethane (BrCH₂F), thiourea dioxide, sodium hydride.

  • Conditions : Water/acetonitrile, 25°C for 6 hours.

  • Mechanism : Base-mediated coupling of aryl halide, SO₂, and fluoromethyl group.

  • Reaction :

ClC6H4Br+BrCH2F+SO2ClC6H4SO2CH2F+2HBr\text{ClC}6\text{H}4\text{Br} + \text{BrCH}2\text{F} + \text{SO}2 \rightarrow \text{ClC}6\text{H}4\text{SO}2\text{CH}2\text{F} + 2\text{HBr}

  • Yield : 60–75%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nucleophilic FluoromethylationLow temperature, anhydrous60–80%Direct synthesisRequires unstable fluoromethyl reagents
Sulfide OxidationTwo-step, mild oxidation85–90%High selectivityLengthy process
Halogen ExchangeHigh-temperature50–65%Simple reagentsModerate yields
Coupling with ReagentsCatalytic, one-pot70–85%Versatile for diverse aryl halidesCostly catalysts
Multicomponent CouplingAmbient conditions60–75%Atom-economicalOptimized stoichiometry required

Q & A

Basic: What are the established synthetic routes for 4-chlorophenyl fluoromethyl sulfone, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves fluorination of sulfoxide precursors. A key method involves reacting methyl 4-chlorophenyl sulfoxide with diethylaminosulfur trifluoride (DAST) in the presence of antimony trichloride (SbCl₃) as a catalyst. This reaction proceeds via a fluorinative Pummerer mechanism, where DAST acts as both a fluorinating agent and an acid scavenger . Critical parameters include:

  • Temperature : Reactions are conducted at 0°C to room temperature to minimize side reactions.
  • Catalyst loading : SbCl₃ (10 mol%) enhances fluorination efficiency by stabilizing reactive intermediates.
  • Solvent : Chloroform or dichloromethane is preferred for optimal solubility and reactivity.
    Post-fluorination, oxidation with Oxone (potassium peroxymonosulfate) converts the sulfoxide to the sulfone, achieving yields of 65–80% . Alternative routes using tribromomethyl sulfones (e.g., 4-chlorophenyl tribromomethyl sulfone) with fluorine sources have been explored but show lower efficiency due to competing debromination .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:
Structural confirmation relies on a combination of techniques:

  • ¹H/¹⁹F NMR :
    • Fluorine incorporation is confirmed via ¹⁹F NMR, with characteristic shifts at δ −70 to −80 ppm for the CF₂ group.
    • Aromatic protons in the 4-chlorophenyl group appear as doublets (J = 8–10 Hz) at δ 7.5–8.1 ppm .
  • Mass Spectrometry (HRMS) : High-resolution MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 252.716) and fragmentation patterns, such as loss of SO₂ or Cl .
  • FT-IR : Strong absorption bands at 1150–1300 cm⁻¹ (S=O stretching) and 500–600 cm⁻¹ (C-F stretching) are diagnostic .

Advanced: How does the fluoromethyl group affect the electronic properties and reactivity of 4-chlorophenyl sulfones in nucleophilic reactions?

Answer:
The fluoromethyl group (-CF₂-) exerts strong electron-withdrawing effects via inductive withdrawal, which:

  • Activates the sulfone moiety : Enhances electrophilicity at the sulfur center, facilitating nucleophilic substitution (e.g., with amines or thiols) .
  • Modifies regioselectivity : In cross-coupling reactions, the -CF₂ group directs nucleophiles to the para position of the 4-chlorophenyl ring due to steric and electronic effects .
  • Reduces basicity : Fluorine’s electronegativity decreases lone-pair availability on sulfone oxygen, altering hydrogen-bonding interactions in catalytic systems .
    Comparative studies with non-fluorinated analogs (e.g., methyl sulfones) show 10–20× faster reaction rates in SNAr reactions due to enhanced leaving-group activation .

Advanced: What are the environmental degradation pathways of this compound, and how can they be modeled?

Answer:
Degradation occurs via:

  • Hydrolytic cleavage : In aqueous environments, the sulfone group undergoes hydrolysis at pH > 9, forming 4-chlorophenol and fluoromethanesulfonic acid. Kinetic studies using ¹H NMR (e.g., monitoring aromatic proton loss at δ 7.8–8.1 ppm) show pseudo-first-order rate constants of k = 0.02–0.05 h⁻¹ in borate buffer .
  • Photodegradation : UV irradiation (254 nm) generates chlorinated radicals, leading to dehalogenation and SO₂ extrusion.
  • Microbial degradation : Limited data exist, but Pseudomonas spp. have shown partial degradation via oxidative desulfonation .
    Computational models (e.g., EPI Suite) predict moderate persistence (t₁/₂ = 30–60 days in soil) and low bioaccumulation potential (log Kow = 2.1) .

Advanced: How do structural modifications of this compound influence its biological activity?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂) at the 3-position of the phenyl ring increases antifungal activity by 50% (e.g., against Candida albicans) due to enhanced membrane permeability .
  • Fluorine positioning : Replacing -CF₂ with -CH₂F reduces potency, emphasizing the role of fluorine’s electronegativity in target binding .
  • Sulfone replacement : Substituting sulfone with sulfonamide groups (e.g., in pesticidal analogs) improves bioavailability but decreases thermal stability .
    In vitro assays (e.g., enzyme inhibition) combined with molecular docking reveal interactions with cytochrome P450 enzymes, suggesting potential as antifungals or herbicides .

Advanced: What contradictions exist in the literature regarding the catalytic efficiency of SbCl₃ in fluoromethyl sulfone synthesis?

Answer:
Discrepancies arise in SbCl₃’s role:

  • reports SbCl₃ as critical for stabilizing fluorinated intermediates, achieving 80% yield .
  • Contradictory studies suggest SbCl₃ may promote side reactions (e.g., over-fluorination) at higher temperatures (>25°C), reducing yields to <50% .
    Resolution involves optimizing catalyst loading (5–10 mol%) and strict temperature control (0–5°C) to balance reactivity and selectivity .

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